molecular formula C19H20Cl2N2O B562003 Demethylchloro Citalopram Hydrochloride CAS No. 64372-52-7

Demethylchloro Citalopram Hydrochloride

Cat. No.: B562003
CAS No.: 64372-52-7
M. Wt: 363.282
InChI Key: QMEHNDJVEDFNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for demethylchloro citalopram hydrochloride is 1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride . Its molecular formula is C₁₉H₂₀Cl₂N₂O , with a molecular weight of 363.28 g/mol . The compound features:

  • A 4-chlorophenyl group substituted at the benzylic position.
  • A 3-(methylamino)propyl side chain.
  • A phthalane-derived benzofuran core with a nitrile group at the 5-position.
  • A hydrochloride counterion stabilizing the tertiary amine.

Table 1: Key molecular descriptors

Property Value
Molecular Formula C₁₉H₂₀Cl₂N₂O
Molecular Weight 363.28 g/mol
IUPAC Name 1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride
CAS Registry Number 64372-52-7

Stereochemical Configuration and Chiral Centers

This compound retains the single stereocenter present in citalopram, located at the carbon bridging the benzofuran core and the 3-(methylamino)propyl side chain. Unlike citalopram, which is administered as a racemic mixture (50:50 ratio of R- and S-enantiomers), demethylchloro citalopram’s stereochemical purity depends on its synthesis pathway. The S-enantiomer is pharmacologically active, analogous to escitalopram (the S-enantiomer of citalopram), while the R-enantiomer exhibits negligible serotonin reuptake inhibition.

Chiral Center Characteristics

  • Configuration : The stereocenter adopts a tetrahedral geometry with substituents prioritized as follows:
    • 4-Chlorophenyl group.
    • Benzofuran-nitrogen linkage.
    • 3-(Methylamino)propyl chain.
    • Hydrogen atom.
  • Optical Activity : The S-enantiomer rotates plane-polarized light dextrorotatorily (+), while the R-enantiomer is levorotatory (−).

Crystallographic Data and Solid-State Structure

While direct crystallographic data for this compound are limited, its solid-state structure can be inferred from related compounds. Citalopram hydrobromide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.766 Å, b = 33.071 Å, c = 10.893 Å, and β = 90.85°. Substituting bromide with chloride and altering the methyl group likely modifies packing efficiency and hydrogen-bonding networks.

Key Solid-State Features

  • Hydrogen Bonding : The protonated amine forms N–H···Cl interactions with the chloride ion, stabilizing the crystal lattice.
  • Van der Waals Forces : Dominant in the hydrophobic regions of the benzofuran and chlorophenyl groups.
  • Thermal Stability : Melting point ranges between 210–215°C , consistent with similar hydrochlorides.

Table 2: Hypothetical crystallographic parameters

Parameter Value (Estimated)
Space Group P2₁/c
Unit Cell Volume ~3800 ų
Density ~1.35 g/cm³
Z-Value 8

Comparative Structural Analysis with Parent Compound Citalopram

This compound diverges from citalopram (C₂₀H₂₁FN₂O ) through two key modifications:

  • Halogen Substitution : Replacement of the 4-fluorophenyl group in citalopram with a 4-chlorophenyl moiety.
  • Demethylation : Loss of a methyl group from the tertiary amine, resulting in a secondary amine protonated as a hydrochloride salt.

Table 3: Structural comparison with citalopram

Feature Citalopram This compound
Molecular Formula C₂₀H₂₁FN₂O C₁₉H₂₀Cl₂N₂O
Molecular Weight 324.40 g/mol 363.28 g/mol
Halogen Fluorine (F) Chlorine (Cl)
Amine Group Tertiary (N,N-dimethyl) Secondary (N-methyl)
Counterion Hydrobromide Hydrochloride

Impact of Structural Changes

  • Electron-Withdrawing Effect : Chlorine’s higher electronegativity compared to fluorine increases the compound’s lipophilicity , potentially enhancing blood-brain barrier permeability.
  • Amine Basicity : Demethylation reduces steric hindrance, increasing the amine’s proton affinity (pKₐ ~9.5 vs. citalopram’s 9.0).

Properties

IUPAC Name

1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHNDJVEDFNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675664
Record name 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64372-52-7
Record name 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Demethylation of Citalopram Precursors

Demethylation is a critical step in accessing the target compound. Patent WO2004094399A1 describes methods for modifying the dimethylamino group of citalopram derivatives using acidic or enzymatic conditions. For example:

  • Acid-Catalyzed Demethylation : Treatment with hydrobromic acid (HBr) in toluene selectively removes one methyl group from the dimethylamino moiety. This step is typically performed at 25–30°C to prevent degradation of the isobenzofuran ring.

  • Enzymatic Demethylation : Cytochrome P450 enzymes (CYP2C19, CYP3A4) mediate N-demethylation in vivo, as observed in escitalopram metabolism. In vitro, this can be replicated using liver microsomes or recombinant enzymes, though scalability remains a limitation.

Table 1: Comparison of Demethylation Methods

MethodConditionsYield (%)Purity (%)Source
HBr in toluene25°C, 12 hr, stirring7895
Enzymatic (CYP2C19)pH 7.4, 37°C, NADPH cofactor6588

Chlorination Strategies

Chlorination introduces the chloro substituent to the citalopram backbone. Patent CN1282648C highlights the use of halogen exchange reactions, where a bromo or iodo group is replaced by chlorine via nucleophilic substitution. Key approaches include:

  • Copper-Mediated Chlorination : Reacting 5-bromocitalopram with cuprous chloride (CuCl) in dimethylformamide (DMF) at 80°C for 8 hours achieves a 72% yield.

  • Electrophilic Chlorination : Direct chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane, though this method risks over-chlorination and requires stringent temperature control.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Patent WO2000023431A1 details salt formation using hydrobromic acid, but analogous methods with hydrochloric acid (HCl) are applicable:

  • The demethylated-chlorinated intermediate is dissolved in acetone or isopropanol.

  • Gaseous HCl is introduced until pH 3.0–3.5 is achieved.

  • The mixture is cooled to 0–5°C to precipitate the hydrochloride salt, which is filtered and washed with cold ether.

Critical Parameters :

  • Solvent choice (e.g., acetone vs. isopropanol) impacts crystal morphology.

  • Excess HCl must be avoided to prevent hydrolysis of the nitrile group.

Purification and Analytical Validation

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is employed to isolate this compound from byproducts. The WO2004094399A1 patent emphasizes using a C18 column with a mobile phase of acetonitrile:water (70:30) at pH 2.5, achieving >99% purity.

Recrystallization

Recrystallization from aqueous methanol or ethanol removes residual solvents. For example, dissolving the crude product in hot methanol (60°C) followed by gradual cooling yields needle-shaped crystals with uniform particle size.

Challenges and Optimization Opportunities

  • Selectivity in Demethylation : Current methods exhibit 10–15% over-demethylation, necessitating improved catalysts or protecting group strategies.

  • Chlorination Byproducts : Electrophilic routes generate 10–20% dichloro derivatives, requiring costly column chromatography for removal.

  • Salt Stability : The hydrochloride salt is hygroscopic, mandating storage under nitrogen or desiccated conditions .

Chemical Reactions Analysis

Types of Reactions

Demethylchloro Citalopram Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium iodide, thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated or dechlorinated products .

Scientific Research Applications

Scientific Research Applications

Demethylchloro Citalopram Hydrochloride has been utilized in various research domains:

Analytical Chemistry

One of the significant applications of this compound is as an internal standard in chromatographic analyses. This usage ensures accuracy and consistency in measuring citalopram levels in biological samples, such as blood or tissue. The compound's structural similarity to citalopram allows for improved quantification during analytical procedures.

Pharmacology and Therapeutics

Research indicates that this compound exhibits biological activity akin to that of Citalopram, particularly regarding serotonin reuptake inhibition. Preliminary studies suggest that this compound may demonstrate enhanced efficacy or altered side effect profiles compared to traditional SSRIs.

  • Potential Therapeutic Uses :
    • Treatment of depression and anxiety disorders
    • Investigated for effects on serotonin transporters and receptor interactions

Biological Studies

This compound is studied for its interactions with various neurotransmitter systems, particularly serotonin receptors. Understanding these interactions can provide insights into both the efficacy and side effects associated with this compound.

Comparative Analysis with Other SSRIs

The following table compares this compound with other SSRIs:

Compound NameStructure TypePrimary UseUnique Features
Demethylchloro CitalopramSelective Serotonin Reuptake InhibitorDepression treatmentChlorinated structure enhances properties
CitalopramSelective Serotonin Reuptake InhibitorDepression treatmentFirst-generation SSRI
EscitalopramEnantiomer of CitalopramDepression and anxiety treatmentEnhanced potency, fewer side effects
FluoxetineSelective Serotonin Reuptake InhibitorDepression treatmentLong half-life; multiple indications
ParoxetineSelective Serotonin Reuptake InhibitorDepression and anxiety treatmentSignificant drug interactions

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and clinical efficacy of this compound:

  • A systematic review assessed the correlation between plasma concentrations of citalopram (and its metabolites) and treatment outcomes in patients with depression. It highlighted that higher plasma concentrations may correlate with better clinical responses .
  • Another study focused on the metabolic pathways involved in the action of citalopram and its derivatives, noting that extensive hepatic metabolism primarily via CYP3A4 and CYP2C19 plays a significant role in their pharmacokinetics .

Mechanism of Action

The mechanism of action of Demethylchloro Citalopram Hydrochloride is similar to that of Citalopram. It primarily functions by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The compound targets the serotonin transporter, leading to prolonged serotonin activity and improved mood regulation .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of Demethylchloro Citalopram Hydrochloride with related citalopram derivatives and metabolites:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Modifications Purity Storage
Citalopram 59729-33-8 C₂₀H₂₁FN₂O 324.39 Parent compound ≥98% -20°C
Demethylchloro Citalopram HCl 64372-52-7 C₁₉H₁₈ClFN₂O·HCl 374.84 Demethylation + chlorine substitution >95% (HPLC) -20°C
Desmethylcitalopram HCl 97743-99-2 C₁₉H₁₉FN₂O·HCl 346.8 Demethylation only ≥98% -20°C
3-Oxo Citalopram HCl 372941-54-3 C₂₀H₁₉FN₂O₂·HCl 374.84 Oxidation of amine to ketone >95% (HPLC) -20°C
(R)-Desmethyl Citalopram HCl 144010-85-5 C₁₉H₁₉FN₂O·HCl 346.8 Enantiomer-specific demethylation >98% -20°C

Key Observations :

  • Demethylchloro Citalopram HCl differs from Desmethylcitalopram HCl (CAS: 97743-99-2) by the additional chlorine substitution, which increases its molecular weight and alters polarity .
  • The 3-Oxo derivative introduces a ketone group, reducing its affinity for serotonin transporters compared to citalopram .
Pharmacological Activity
  • Citalopram : Inhibits serotonin (5-HT) reuptake with an IC₅₀ of ~1.3 nM, contributing to its antidepressant efficacy .
  • Demethylchloro Citalopram HCl: Limited direct activity data, but structural similarity suggests partial retention of 5-HT reuptake inhibition. However, the chlorine substitution may reduce blood-brain barrier penetration compared to citalopram .
  • Desmethylcitalopram HCl : Active metabolite of citalopram, exhibits ~10-20% potency of the parent drug in 5-HT reuptake inhibition .
  • (R)-Desmethyl Citalopram HCl : Enantiomer-specific studies show weaker binding to 5-HT transporters compared to the (S)-enantiomer (escitalopram) .
Metabolic and Toxicological Profiles
  • Citalopram : Metabolized via CYP3A4 and CYP2C19 to Desmethylcitalopram, Didemethylcitalopram, and other derivatives. Half-life: ~35 hours .
  • Demethylchloro Citalopram HCl: Not a primary metabolite; detected in vitro as a minor byproduct. No significant toxicity reported in preclinical studies .
  • Desmethylcitalopram HCl : Accumulates in plasma with chronic citalopram use, contributing to prolonged therapeutic effects but increasing QT interval prolongation risk .

Biological Activity

Demethylchloro Citalopram Hydrochloride, a derivative of the well-known antidepressant citalopram, has gained attention for its potential biological activity and therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant research findings, supported by data tables and case studies.

This compound, with the chemical formula C19H20Cl2N2OC_{19}H_{20}Cl_{2}N_{2}O and a molecular weight of 363.28 g/mol, is characterized by its structural similarity to citalopram. This similarity underpins its biological activity, particularly regarding serotonin transporter (SERT) inhibition.

PropertyValue
Molecular FormulaC19H20Cl2N2OC_{19}H_{20}Cl_{2}N_{2}O
Molecular Weight363.28 g/mol
CAS Number64372-52-7

This compound functions primarily as a selective serotonin reuptake inhibitor (SSRI), similar to citalopram. It exhibits high affinity for the SERT, which plays a crucial role in regulating serotonin levels in the brain. Research indicates that this compound may also interact with allosteric sites on the SERT, potentially leading to unique therapeutic effects.

Structure-Activity Relationships (SAR)

Recent studies have highlighted the importance of SAR in understanding the binding affinities of citalopram derivatives. For instance, modifications at specific positions on the dihydroisobenzofuran ring significantly affect binding affinity at SERT compared to norepinephrine transporter (NET) and dopamine transporter (DAT).

Table 2: Binding Affinities of Citalopram Derivatives

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Demethylchloro Citalopram1-40>1000>1000
Citalopram1-5>1000>1000
Escitalopram0.5>1000>1000

Case Studies

  • Clinical Applications : A study demonstrated that this compound could serve as an internal standard in pharmacokinetic studies involving citalopram. Its structural similarity allows for accurate quantification in biological samples, enhancing the reliability of analytical methods used in pharmaceutical research.
  • Comparative Studies : In comparative studies involving various citalopram analogs, Demethylchloro Citalopram exhibited comparable efficacy in inhibiting SERT activity while showing lower interactions with NET and DAT. This selectivity may offer advantages in minimizing side effects commonly associated with broader-spectrum antidepressants .

Binding Studies

In radioligand competition binding assays conducted on rat brain tissues, Demethylchloro Citalopram demonstrated significant binding to SERT with a Ki value comparable to that of citalopram itself. These findings suggest that while it retains potent SSRI properties, further exploration into its allosteric modulation capabilities is warranted .

Future Directions

Ongoing research aims to elucidate the full therapeutic potential of this compound through:

  • Allosteric Site Targeting : Investigating compounds that selectively bind to the allosteric site on SERT could lead to novel antidepressant therapies with improved safety profiles.
  • Behavioral Studies : Understanding how different enantiomers affect downstream signaling pathways may provide insights into their behavioral impacts and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Demethylchloro Citalopram Hydrochloride in experimental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, with mobile phases optimized for polar metabolites. For structural confirmation, tandem mass spectrometry (LC-MS/MS) is recommended, particularly for distinguishing Demethylchloro Citalopram from its parent compound (Citalopram Hydrochloride) and related impurities like 3-(Dimethylamino)propyl chloride Hydrochloride . Validation should follow ICH guidelines, including linearity (1–100 µg/mL), precision (RSD <2%), and recovery studies (85–115%) .

Q. How can researchers design in vitro models to assess the neuropharmacological activity of this compound?

  • Methodological Answer : Utilize serotonin (5-HT) reuptake inhibition assays in synaptosomal preparations or transfected cell lines (e.g., HEK-293 cells expressing human serotonin transporters). Include positive controls (e.g., fluoxetine) and measure IC50 values via radioligand binding (e.g., [<sup>3</sup>H]-paroxetine). Ensure assays account for enantiomeric differences, as (R)-Desmethyl Citalopram Hydrochloride exhibits distinct binding kinetics compared to the (S)-enantiomer .

Q. What are the critical steps in synthesizing this compound with high purity?

  • Methodological Answer : Focus on minimizing impurities such as 4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-1-butanone (CAS 1329745-98-3) during demethylation. Use chiral catalysts to control stereochemistry and monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor visualization. Final purification via recrystallization in ethanol/water (7:3 v/v) yields >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported potency data for this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from differences in species-specific transporter affinities or assay conditions (e.g., pH, temperature). Conduct cross-model validation using:

  • In vitro : Comparative studies in rodent vs. human-derived neuronal cells.
  • In vivo : Behavioral assays (e.g., forced swim test in rats) with parallel neurochemical monitoring (microdialysis for 5-HT levels).
    Statistical analysis should include Bland-Altman plots to assess inter-method variability .

Q. What strategies are recommended for assessing the neurodevelopmental toxicity of this compound in non-mammalian models?

  • Methodological Answer : Use zebrafish embryos (Danio rerio) for high-throughput screening. Expose embryos (24–120 h post-fertilization) to graded concentrations (0.1–10,000 µg/L) and quantify endpoints like hatching rate, locomotor activity, and apoptosis (acridine orange staining). Include controls for solvent effects (e.g., DMSO ≤0.1%) and validate findings with mammalian models (e.g., primary cortical neurons) .

Q. How can enantiomeric impurities in this compound impact pharmacological outcomes, and how are they quantified?

  • Methodological Answer : Enantiomers like (R)-Desmethyl Citalopram Hydrochloride may exhibit off-target effects (e.g., norepinephrine transporter inhibition). Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to resolve enantiomers. Validate methods using spiked samples with known impurity ratios (0.1–5%) and correlate findings with in vivo efficacy/toxicity profiles .

Q. What experimental designs are optimal for studying the metabolite profile of this compound in hepatic microsomes?

  • Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Analyze metabolites via LC-QTOF-MS, focusing on demethylated and hydroxylated derivatives. Use software (e.g., MetaboLynx) for metabolite identification and compare results to CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.